molecular formula C19H11Cl2N3O2 B4940195 2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

Katalognummer B4940195
Molekulargewicht: 384.2 g/mol
InChI-Schlüssel: GPDAVTSCWAHISC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DPA-714, and is a member of the benzamide family of compounds. In

Wirkmechanismus

DPA-714 binds to the TSPO, which is found in the outer mitochondrial membrane of many cells, including glial cells and immune cells. TSPO is involved in the regulation of mitochondrial function, steroid biosynthesis, and apoptosis. Binding of DPA-714 to TSPO leads to the activation of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in the regulation of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DPA-714 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated microglial cells. In vivo studies have shown that DPA-714 can reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases. DPA-714 has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of neuronal apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using DPA-714 in lab experiments is its high affinity and selectivity for TSPO. This allows for the specific targeting of TSPO-expressing cells, such as glial cells and immune cells. DPA-714 also has a long half-life, which allows for the detection of TSPO expression over an extended period of time. However, one of the limitations of using DPA-714 in lab experiments is its high lipophilicity, which can lead to non-specific binding and accumulation in fatty tissues.

Zukünftige Richtungen

There are several future directions for research on DPA-714. One area of research is the development of new radiotracers based on DPA-714 for PET imaging. These new radiotracers could have improved pharmacokinetic properties and higher selectivity for TSPO. Another area of research is the investigation of the role of TSPO in various physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. This could lead to the development of new therapies for these diseases based on the modulation of TSPO activity. Finally, the development of new synthetic methods for DPA-714 and related compounds could lead to the discovery of new ligands for TSPO with improved pharmacological properties.

Synthesemethoden

The synthesis method for DPA-714 involves the reaction of 2,3-dichlorobenzoyl chloride with 2-amino-5-chloropyridine to form 2,3-dichloro-N-(2-chloro-5-pyridinyl)benzamide. This intermediate compound is then reacted with 5-aminobenzoxazole to form 2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. The final product is obtained in high yield and purity and can be further purified using standard techniques.

Wissenschaftliche Forschungsanwendungen

DPA-714 has been extensively studied for its potential applications in scientific research. This compound is a ligand for the translocator protein (TSPO) and has been used as a radiotracer in positron emission tomography (PET) imaging studies. PET imaging using DPA-714 has been shown to be useful for the detection of neuroinflammation and for the diagnosis and monitoring of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

IUPAC Name

2,3-dichloro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O2/c20-14-5-1-4-13(17(14)21)18(25)23-12-6-7-16-15(9-12)24-19(26-16)11-3-2-8-22-10-11/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDAVTSCWAHISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.